

# Plasma Stearoylcarnitine Levels: A Comparative Guide to Disease Severity Correlation

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of plasma **stearoylcarnitine** (C18:0) levels and their correlation with the severity of various diseases. The information is compiled from recent metabolomic studies and is intended to serve as a resource for researchers investigating the role of acylcarnitines as disease biomarkers and therapeutic targets.

# Correlation of Acylcarnitine Levels with Coronary Artery Disease Severity

Recent metabolomic studies have highlighted the potential of circulating acylcarnitines as biomarkers for the severity of coronary artery disease (CAD). A significant study involving 958 patients undergoing coronary angiography demonstrated a correlation between the levels of several acylcarnitines and the complexity of CAD, as assessed by the SYNTAX score.[1] While this study did not report specifically on **stearoylcarnitine** (C18:0), it provides valuable data on closely related long-chain acylcarnitines, such as palmitoylcarnitine (C16:0) and oleoylcarnitine (C18:1).

Table 1: Serum Acylcarnitine Levels in Relation to Coronary Artery Disease Severity (SYNTAX Score)



| Acylcarnitine                  | SYNTAX Score<br>0 (Minimal<br>Risk) - Median<br>(µmol/L) | SYNTAX Score<br>1-22 (Moderate<br>Complexity) -<br>Median<br>(µmol/L) | SYNTAX Score<br>>22 (High<br>Complexity) -<br>Median<br>(µmol/L) | p-value                                                |
|--------------------------------|----------------------------------------------------------|-----------------------------------------------------------------------|------------------------------------------------------------------|--------------------------------------------------------|
| Palmitoylcarnitin<br>e (C16:0) | Data not<br>specified                                    | Data not<br>specified                                                 | Reduced in high complexity group                                 | 0.044[1]                                               |
| Oleoylcarnitine<br>(C18:1)     | Higher in stable<br>angina                               | Data not<br>specified                                                 | Data not<br>specified                                            | 0.013 (Stable<br>Angina vs.<br>STEMI)[1]               |
| Linoleylcarnitine<br>(C18:2)   | Higher in stable<br>angina                               | Data not<br>specified                                                 | Reduced in high complexity group                                 | <0.001 (Stable<br>Angina vs.<br>STEMI)[1],<br>0.012[1] |

Note: Data for **stearoylcarnitine** (C18:0) was not explicitly provided in this study. The table presents data for structurally similar long-chain acylcarnitines.

## **Acylcarnitine Levels in Sepsis and Septic Shock**

In the context of sepsis and septic shock, alterations in plasma acylcarnitine profiles have been associated with disease severity and patient outcomes. A study of patients with septic shock indicated that elevated levels of certain acylcarnitines, including acetylcarnitine (C2), are associated with a lower likelihood of being liberated from organ support.[2] Another study found that in patients with sepsis, increased plasma levels of short- and medium-chain acylcarnitines were significantly associated with hepatobiliary dysfunction, renal dysfunction, and thrombocytopenia.[3] While specific data for **stearoylcarnitine** across different SOFA scores is limited, one study observed that carnitine levels in septic patients were generally within the normal range and did not significantly change over a 10-day observation period, regardless of the presence of multi-organ dysfunction syndrome (MODS).[4]

Table 2: Plasma Carnitine Levels in Septic Patients



| Parameter                                      | Baseline (Day 1) -<br>Mean ± SD (μmol/L) | Day 5 - Mean ± SD<br>(μmol/L) | Day 10 - Mean ± SD<br>(μmol/L) |
|------------------------------------------------|------------------------------------------|-------------------------------|--------------------------------|
| Total Carnitine (Septic patients with MODS)    | 65.3 ± 30.9                              | 60.3 ± 23.2                   | 61.5 ± 15.5                    |
| Total Carnitine (Septic patients without MODS) | 61.9 ± 13.8                              | 58.6 ± 19.1                   | 56.6 ± 19.3                    |

Source: Adapted from a study on septic patients receiving parenteral nutrition.[4] Note that this table reflects total carnitine, not specifically **stearoylcarnitine**.

# Acylcarnitine Profiles in Neurodegenerative Diseases

Metabolomic studies in neurodegenerative diseases, such as Alzheimer's disease (AD), have revealed alterations in plasma acylcarnitine levels. Research indicates a progressive decrease in the serum levels of several acylcarnitines, including **stearoylcarnitine** (C18:0), along the continuum from healthy individuals to those with subjective memory complaint (SMC), mild cognitive impairment (MCI), and AD.[5][6]

Table 3: Serum Acylcarnitine Levels in Alzheimer's Disease and Cognitive Decline

| Acylcarnitine     | Healthy<br>Subjects (HS) -<br>Mean ± SD<br>(μmol/L) | Subjective Memory Complaint (SMC) - Mean ± SD (µmol/L) | Mild Cognitive<br>Impairment<br>(MCI) - Mean ±<br>SD (µmol/L) | Alzheimer's<br>Disease (AD) -<br>Mean ± SD<br>(μmol/L) |
|-------------------|-----------------------------------------------------|--------------------------------------------------------|---------------------------------------------------------------|--------------------------------------------------------|
| Stearoylcarnitine | Significantly higher than AD, MCI, and SMC groups   | Significantly                                          | Significantly                                                 | Significantly                                          |
| (C18:0)           |                                                     | lower than HS                                          | lower than HS                                                 | lower than HS                                          |



Note: Specific mean and standard deviation values for each group were not provided in a readily extractable format in the source material. The table reflects the reported significant decreases.

## **Alterations in Plasma Acylcarnitines in Heart Failure**

The metabolic landscape of heart failure (HF) is characterized by shifts in substrate utilization, which is reflected in circulating acylcarnitine profiles. Studies have shown that patients with HF, particularly those with reduced ejection fraction (HFrEF), exhibit distinct carnitine metabolism compared to those with preserved ejection fraction (HFpEF) and healthy controls.[7] While specific data for **stearoylcarnitine** across New York Heart Association (NYHA) functional classes is not readily available, research indicates that a broad range of acylcarnitines are significantly increased in HF patients.[8] One study found a U-shaped association for HFpEF and a J-shaped association for HFrEF between free carnitine levels and the risk of cardiac events, suggesting that both low and high levels can be detrimental depending on the HF subtype.[7]

Table 4: General Trends of Plasma Acylcarnitines in Heart Failure

| Acylcarnitine Group                                     | Heart Failure Patients vs. Healthy<br>Controls |  |
|---------------------------------------------------------|------------------------------------------------|--|
| Short-chain acylcarnitines                              | Generally increased[8]                         |  |
| Medium-chain acylcarnitines                             | Generally increased[8]                         |  |
| Long-chain acylcarnitines (including stearoylcarnitine) | Generally increased[8]                         |  |

# **Experimental Protocols**

# Measurement of Plasma Acylcarnitines by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method is widely used for the quantitative analysis of acylcarnitines in biological fluids.



#### 1. Sample Preparation:

- A small volume of plasma (e.g., 10-50 μL) is used.
- Proteins are precipitated by adding a solvent like methanol or acetonitrile, often containing isotopically labeled internal standards (e.g., d3-stearoylcarnitine).
- The mixture is vortexed and then centrifuged to pellet the precipitated proteins.
- The supernatant, containing the acylcarnitines, is collected for analysis.
- 2. Chromatographic Separation:
- The extracted sample is injected into a liquid chromatography system.
- A reversed-phase column (e.g., C18) or a hydrophilic interaction liquid chromatography (HILIC) column is typically used to separate the different acylcarnitine species based on their chain length and polarity.
- A gradient elution with a mobile phase consisting of solvents like acetonitrile and water with additives like formic acid or ammonium acetate is employed.
- 3. Mass Spectrometric Detection:
- The eluent from the LC system is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source.
- The analysis is performed in the positive ion mode.
- Multiple reaction monitoring (MRM) is used for quantification, where a specific precursor ion for each acylcarnitine is selected and fragmented, and a characteristic product ion is monitored.

#### 4. Quantification:

 The concentration of each acylcarnitine is determined by comparing the peak area of the analyte to that of its corresponding isotopically labeled internal standard.



 A calibration curve is generated using standards of known concentrations to ensure accurate quantification.

### **Visualizations**



Click to download full resolution via product page

Caption: Experimental workflow for plasma acylcarnitine analysis.





Click to download full resolution via product page

Caption: Carnitine shuttle and fatty acid  $\beta$ -oxidation pathway.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Correlation of Serum Acylcarnitines with Clinical Presentation and Severity of Coronary Artery Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 3. Increased Plasma Acetylcarnitine in Sepsis Is Associated With Multiple Organ Dysfunction and Mortality: A Multicenter Cohort Study PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [L-carnitine levels in critical septic patients receiving parenteral nutrition] PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Alteration of Metabolic Profile and Potential Biomarkers in the Plasma of Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Metabolic profiling of Alzheimer's disease: Untargeted metabolomics analysis of plasma samples PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Carnitine is a friend in HFpEF and foe in HFrEF PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantitative Profiling of Serum Carnitines Facilitates the Etiology Diagnosis and Prognosis Prediction in Heart Failure [mdpi.com]
- To cite this document: BenchChem. [Plasma Stearoylcarnitine Levels: A Comparative Guide to Disease Severity Correlation]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3060342#correlation-of-plasma-stearoylcarnitine-levels-with-disease-severity]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com